2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione
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Description
Azidoalkyl glycosides, such as 6-azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, are popular intermediates in the syntheses of their amino counterparts and also in the preparation of glycoconjugates through click chemistry .
Synthesis Analysis
The synthesis of azidoalkyl glycosides involves the preparation of the per-O-acetate of the simplest compound in this series . The synthesis of similar compounds involves reactions like the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular structure of azidoalkyl compounds can vary. For example, 2-[(6-Azidohexyl)oxy]tetrahydro-2H-pyran has a molecular formula of C11H21N3O2 .
Chemical Reactions Analysis
Azidoalkyl compounds are involved in several reactions. One of the most prominent reactions employing organic azides is the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of azidoalkyl compounds can vary. For example, 2-[(6-Azidohexyl)oxy]tetrahydro-2H-pyran has an average mass of 227.303 Da .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-azidohexyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVIYQPUZUVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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